An In-Depth Technical Guide to 1,5-Anthracenediamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,5-Anthracenediamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,5-Anthracenediamine (1,5-DAA), a versatile aromatic diamine with significant potential in materials science and medicinal chemistry. Moving beyond a simple data sheet, this document delves into the causal relationships behind its properties and provides actionable insights for its application in research and development.
Core Molecular Identity and Physicochemical Properties
1,5-Anthracenediamine is a polycyclic aromatic hydrocarbon distinguished by two amino groups positioned at the 1 and 5 positions of the anthracene core. This specific substitution pattern governs its electronic properties, reactivity, and potential as a molecular building block.
Structural and Molecular Data
The fundamental characteristics of 1,5-Anthracenediamine are summarized in the table below. The SMILES and InChIKey provide standardized nomenclature for database and computational chemistry applications.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂N₂ | |
| Molecular Weight | 208.26 g/mol | , |
| CAS Number | 79015-49-9 | , , |
| Appearance | Solid | |
| SMILES | NC1=C2C=C3C=CC=C(N)C3=CC2=CC=C1 | |
| InChI Key | HRDWUZRHCJPOFA-UHFFFAOYSA-N | , |
Solubility Profile
The solubility of 1,5-Anthracenediamine is a critical parameter for its application in solution-phase reactions and material processing. As a polycyclic aromatic hydrocarbon, its solubility in aqueous media is limited. However, the presence of two amino groups allows for hydrogen bonding, which can enhance its solubility in polar organic solvents. It is generally soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated hydrocarbons.
Thermal Stability
Understanding the thermal stability of 1,5-Anthracenediamine is crucial for its use in high-temperature applications, such as the synthesis of thermally stable polymers. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine its decomposition temperature and phase transitions.[1][2][3] TGA measures mass loss as a function of temperature, providing insights into the onset of thermal degradation.[2][3] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other phase changes.[1][2][3]
Synthesis and Reactivity
The synthesis of 1,5-Anthracenediamine is most commonly achieved through the reduction of its quinone precursor, 1,5-diaminoanthraquinone. This transformation is a key step in accessing the reactive anthracene core.
Synthetic Protocol: Reduction of 1,5-Diaminoanthraquinone
The reduction of the quinone carbonyls to restore the aromaticity of the central ring can be accomplished using various reducing agents. A common and effective method involves the use of sodium dithionite.
Step-by-Step Methodology:
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Dissolution: Suspend 1,5-diaminoanthraquinone in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent like ethanol or isopropanol, to facilitate the reaction.
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Reduction: Add an excess of a reducing agent, such as sodium dithionite (Na₂S₂O₄), to the suspension.[4] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the product.
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Heating: Gently heat the reaction mixture to promote the reduction. The progress of the reaction can be monitored by a color change, as the intensely colored quinone is converted to the typically less colored diaminoanthracene.
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Isolation: After the reaction is complete, the product is isolated by filtration. The crude product is then washed thoroughly with water to remove any inorganic salts.
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Purification: Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Advanced Materials
The rigid, planar structure and the presence of reactive amino groups make 1,5-Anthracenediamine an excellent building block for the synthesis of advanced materials with tailored properties.
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Polymers: It can be used as a monomer in condensation polymerizations to create high-performance polymers with enhanced thermal stability and unique optoelectronic properties. [5]* Organic Semiconductors: The extended π-system of the anthracene core facilitates charge transport, making its derivatives promising candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
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Fluorescent Probes: As mentioned earlier, the solvatochromic fluorescence of 1,5-Anthracenediamine can be exploited in the design of chemical sensors and biological probes.
Safety and Handling
1,5-Anthracenediamine should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,5-Anthracenediamine is a molecule of significant interest with a rich chemistry and a growing number of applications. Its unique combination of a planar, aromatic core and reactive amino groups provides a versatile platform for the design of new functional materials and potential therapeutic agents. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in research and development.
References
-
Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. (2022). Molecules, 27(3), 733. [Link]
-
13C and 1H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400...). (n.d.). ResearchGate. Retrieved from [Link]
-
Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillara[6][7]rene-based Supramolecular Organogels. (n.d.). [Supporting Information]. Retrieved from [Link]
-
1H-and 13C-NMR Data for 1 in DMSO-d6 and its derivative 4 in CDCl3 (δ...). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Antitumor Activity of 1,8-Diaminoanthraquinone Derivatives. (2005). Chemical and Pharmaceutical Bulletin, 53(9), 1136-1139. [Link]
-
Comparison of electrophilic substitutions of... (n.d.). ResearchGate. Retrieved from [Link]
-
Differential Scanning Calorimetry/Thermogravimetric Ana. (n.d.). Open-i. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014). [Presentation]. [Link]
-
Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. (2022). ACS Omega, 7(29), 25235–25244. [Link]
-
Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore. (n.d.). ResearchGate. Retrieved from [Link]
-
a) FT-IR spectra of (1) pure anthracene, (2) An-MINP1 (non-washed), (3)... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel non-crossresistant diaminoanthraquinones as potential chemotherapeutic agents. (1994). Journal of Medicinal Chemistry, 37(6), 828-837. [Link]
- Process for the preparation of diamino-dihydroxy anthraquinone disperse dyestuffs. (1977).
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]
-
Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. (2005). Chemical & Pharmaceutical Bulletin, 53(9), 1136-1139. [Link]
-
Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. (2025). Anticancer Agents in Medicinal Chemistry, 25(16), 1161-1174. [Link]
-
Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. (2025). Bentham Science. [Link]
-
The synthesis of coloured diaminoanthraquinone cross linked epoxy resins and their assessments in paint and selected polymers. (2019). International Journal of Chemical Studies, 7(3), 3937-3942. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). [PDF]. Retrieved from [Link]
-
The Raman Active Vibrational Modes of Anthraquinones. (2018). Astrobiology, 18(11), 1413-1422. [Link]
-
Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. (2016). International Advanced Research Journal in Science, Engineering and Technology, 3(5). [Link]
-
The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. (2022). International Journal of Molecular Sciences, 23(23), 15201. [Link]
-
1,5-Diaminoanthraquinone. (n.d.). PubChem. Retrieved from [Link]
-
Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. (2020). ACS Sustainable Chemistry & Engineering, 8(7), 2825–2833. [Link]
-
Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. (2012). Asian Journal of Chemistry, 24(12), 6411-6414. [Link]
-
Investigation of chemical behavior of anthracene derivatives as monomers and reagents in synthesis of macromolecules containing anthracene groups. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction Control in Condensation Polymerization. (2003). Journal of Polymer Science Part A: Polymer Chemistry, 41(24), 3873-3883. [Link]
Sources
- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 2. particletechlabs.com [particletechlabs.com]
- 3. fpe.umd.edu [fpe.umd.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
